![molecular formula C17H20N6O3 B2393410 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide CAS No. 1396848-96-6](/img/structure/B2393410.png)
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the interaction of various organic molecules. For instance, the synthesis of N-aryl cyclopropylamines involves the interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde with cyclopropylamine .Molecular Structure Analysis
The molecular structure of similar compounds includes various types of bonds and functional groups. For example, N-[4-[2-(cyclopropylamino)propanoyl]phenyl]acetamide contains total 37 bond(s); 19 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic) and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, photoactivated formal [3 + 2] cycloaddition of N-Aryl Cyclopropyl-amines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include various parameters such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume .Scientific Research Applications
- The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds such as d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains .
- The thiazole nucleus within the compound likely contributes to its antimicrobial effects. Thiazoles have been associated with inhibiting bacterial lipid biosynthesis and exerting additional mechanisms against various bacterial pathogens .
- Among the synthesized derivatives, d6 and d7 exhibited notable anticancer effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as promising leads for further drug design and development .
- The heterocyclic thiazole nucleus, a key component of this compound, has been associated with antitumor activity. Its precise mechanism of action warrants further investigation .
Antimicrobial Activity
Anticancer Properties
Drug Design Potential
Mechanism of Action
Future Directions
The future directions in the research of similar compounds involve the discovery and development of new molecules with novel modes of action to treat microbial infections and cancer . The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level. This necessitates the need for the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections .
properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c24-15(18-12-4-5-12)10-22-17(26)23(21-20-22)14-8-6-13(7-9-14)19-16(25)11-2-1-3-11/h6-9,11-12H,1-5,10H2,(H,18,24)(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSVDDUIXOKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide |
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